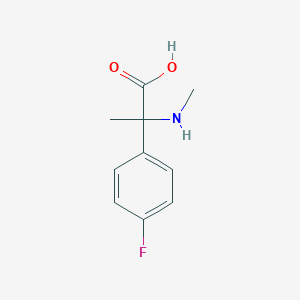

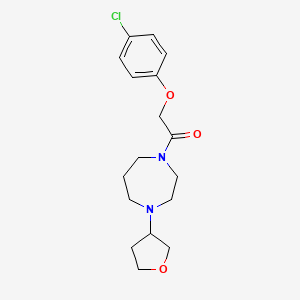

![molecular formula C18H14FN5OS B2548609 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207052-53-6](/img/structure/B2548609.png)

1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine" is a multifaceted molecule that incorporates several pharmacophoric elements, such as the 1,2,3-triazole and thiazole rings, which are often found in compounds with significant biological activities. The presence of both fluorine and methoxy substituents suggests potential for varied chemical interactions and enhanced pharmacokinetic properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the condensation of thiazolidine derivatives with diamines has been shown to yield thiazoloquinoxalines, indicating the potential for creating diverse heterocyclic systems through condensation reactions . Similarly, the synthesis of triazole derivatives from fluorophenyl-containing precursors has been reported, which could provide insights into the synthetic pathways that might be employed for the target compound . The Gewald synthesis technique has also been used to create thiophene derivatives starting from fluorophenyl ketones, which could be analogous to the methods needed for the triazole-thiazole compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a related fluorophenyl-triazole compound was elucidated, revealing significant dihedral angles between the triazole ring and adjacent benzene rings, which could influence the overall molecular conformation and, consequently, the biological activity of the compound . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar fluorophenyl and triazole compounds has been studied, with findings indicating that the presence of fluorine can influence the outcome of cycl

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Compounds related to 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine have been studied for their potential antimicrobial properties. Research demonstrates that derivatives of this compound exhibit high anti-Mycobacterium smegmatis activity, indicating potential for tuberculosis treatment and other bacterial infections Yolal et al., 2012. Additionally, novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines showed good to moderate antimicrobial activities Bektaş et al., 2007.

Application in Organic Light-Emitting Devices (OLEDs)

Research into the synthesis and application of related compounds in OLEDs has revealed promising results. Novel star-shaped fluorescent phenanthroimidazole fluorophores, designed by integrating triphenylamine and phenanthroimidazole moieties, demonstrated high efficiency and spectral stability when used as emissive materials in non-doped OLEDs Tagare et al., 2018.

Fluorescent Probes for Sensing Applications

The derivatives of 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine have been explored as fluorescent probes due to their sensitivity to pH changes and selectivity in metal cations. This makes them suitable for developing fluorescent probes for sensing magnesium and zinc cations, highlighting their potential in bioimaging and environmental monitoring Tanaka et al., 2001.

Anticancer Properties

Certain derivatives have shown potent anticancer properties in vitro and in vivo. For instance, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been developed to overcome limitations posed by drug lipophilicity, demonstrating significant activity against human mammary carcinoma cell lines Bradshaw et al., 2002.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5OS/c1-25-14-8-2-11(3-9-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-6-4-12(19)5-7-13/h2-10H,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXGOQCYHOVRCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

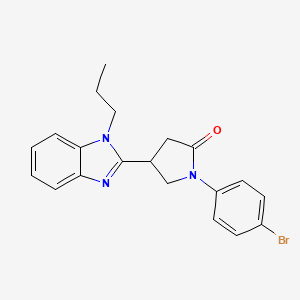

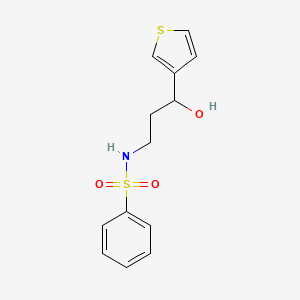

![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)

![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)

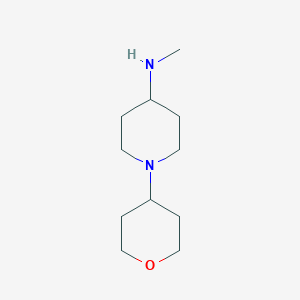

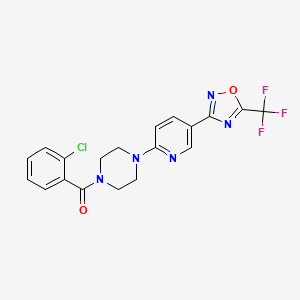

![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)

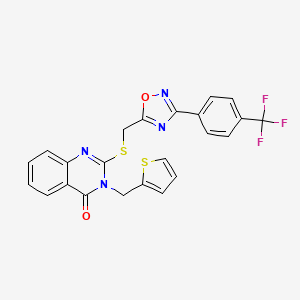

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)

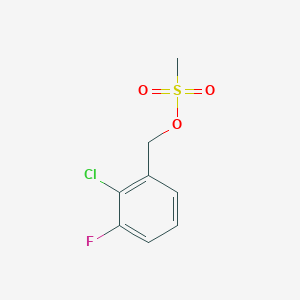

![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2548549.png)